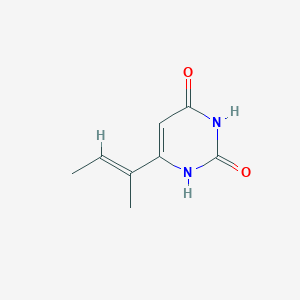
(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as (E)-but-2-enyl pyrimidine-2,4(1H,3H)-dione, is an organic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. This compound has been extensively studied due to its versatile applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
Antimicrobial Evaluation : Compounds similar to "(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione" have been evaluated for their antimicrobial properties, with moderate activity observed against pathogens like S. aureus, E. coli, and B. subtilis. These findings highlight their potential as bases for developing new antibacterial agents (Vlasov et al., 2022).
Heterocyclic Hybrid Synthesis : A study detailed the synthesis of heterocyclic hybrids involving pyrimidine-2,4(1H,3H)-dione, aiming to explore their structural and functional potential. This work contributes to the understanding of the chemical diversity and application of such compounds in various scientific fields (Hamama et al., 2012).
Novel Derivatives and Their Properties : Research into novel derivatives of pyrimidine-2,4(1H,3H)-dione includes studying their electronic structures, spectral properties, and potential applications in sensing and photophysics, showcasing the vast potential of these compounds in material science and beyond (Ashraf et al., 2019).
Biological Applications and Mechanistic Insights
Free Radical Oxidation : A study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in biological systems suggests these compounds could influence the oxidative activity of leukocytes, with implications for developing therapies addressing oxidative stress-related conditions (Meshcheryakova et al., 2022).
Cytotoxic Evaluation : Preliminary in vitro evaluations of dihydropyrimidine-2,4(1H,3H)-dione derivatives for their cytotoxic effects demonstrate the potential for these compounds in cancer research, particularly in the development of new therapeutic agents targeting specific cancer cell lines (Udayakumar et al., 2017).
Antiviral Activities : Synthesized derivatives of pyrimidine-2,4(1H,3H)-dione have been tested for their antiviral activities against pathogens like Hepatitis A virus and Herpes simplex virus, indicating their potential utility in developing antiviral medications (El-Etrawy & Abdel-Rahman, 2010).
Eigenschaften
IUPAC Name |
6-[(E)-but-2-en-2-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h3-4H,1-2H3,(H2,9,10,11,12)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKGCBZQXBRBQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480186.png)
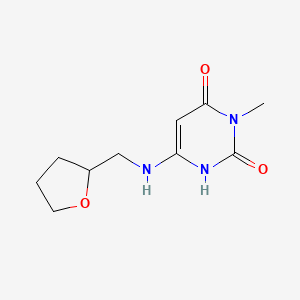
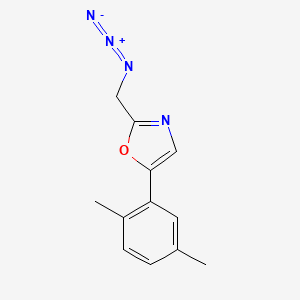
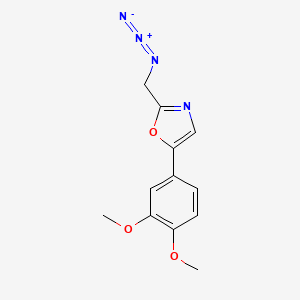
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)
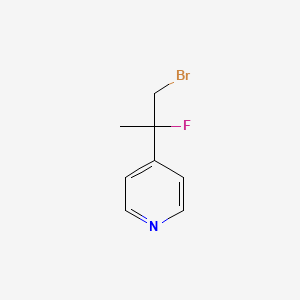

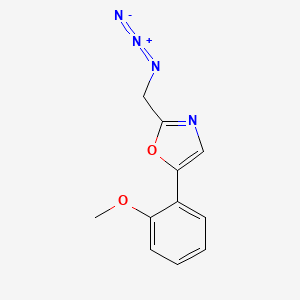

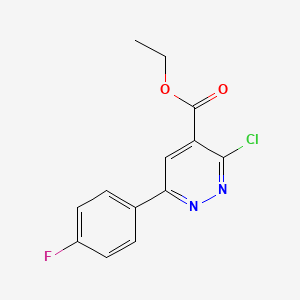

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)